molecular formula C23H24FN3O2 B611918 1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one CAS No. 1243148-19-7

1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one

Cat. No. B611918
M. Wt: 393.4624
InChI Key: CQNOITUXWKRVMB-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gö 6983 is a potent, cell-permeable, reversible, and ATP-competitive inhibitor of protein kinase C (PKC) that inhibits several PKC isozymes . It has an empirical formula of C26H26N4O3 and a molecular weight of 442.51 .

Scientific Research Applications

Synthesis and Chemical Characterization

  • A study demonstrated the synthesis of related compounds, emphasizing their importance in advancing chemical synthesis techniques. For example, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride illustrates the complexity and precision required in synthesizing such compounds (Haynes & Swigor, 1994).
  • Another study focused on developing new methods for synthesizing compounds with similar structures, indicating the ongoing interest in exploring the potential of such complex molecules (Mondal, Nogami, Asao, & Yamamoto, 2003).

Structural Analysis and Properties

  • Research on the crystal structures of similar derivatives, like dienediaminoketones, provides insights into their molecular configurations, which is crucial for understanding their potential applications (Chernyshev & Monakhova, 2010).
  • The development of a process for large-scale preparation of a related compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, highlights the industrial and pharmaceutical relevance of these substances (Anderson et al., 1997).

Potential Biological Activities

  • Some derivatives, such as those synthesized in related studies, have shown potent anti-proliferative activity against various human tumor cell lines, suggesting their potential in cancer research (Madadi, Penthala, Janganati, & Crooks, 2014).
  • Another research area involves exploring indole-based inhibitors for specific enzymes like dynamin GTPase, demonstrating the potential biomedical applications of these compounds (Gordon et al., 2013).

Photochromic and Fluorescent Properties

  • Studies on related compounds also delve into photochromic properties, which could have applications in material science and molecular engineering (Makarova et al., 2011).
  • The exploration of fluorescence anisotropy in similar compounds sheds light on their potential use in molecular imaging and diagnostics (Výprachtický, Pokorná, Pecka, & Mikes, 1999).

Other Applications

  • Some derivatives have shown potential as progesterone receptor modulators, indicating their relevance in reproductive health and hormone-related therapies (Fensome et al., 2008).
  • Antimicrobial properties have also been observed in similar compounds, suggesting their possible use in developing new antibiotics (Liaras et al., 2011).

Future Directions

Research has demonstrated Gö 6983’s ability to impede the proliferation of pluripotent cells, resulting in neuronal cell death . It also effectively inhibits intracellular calcium levels and enzyme activities within cancerous tissues . These findings suggest potential future directions for research into the therapeutic applications of Gö 6983.

properties

IUPAC Name

(3Z)-1-[3-(dimethylamino)propyl]-5-fluoro-3-[(5-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-yl)methylidene]-3a,4,5,6,7,7a-hexahydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38FN3O2/c1-26(2)9-4-10-27-22-8-5-16(24)12-19(22)20(23(27)28)11-15-14-25-21-7-6-17(29-3)13-18(15)21/h11,15-19,21-22,25H,4-10,12-14H2,1-3H3/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQQMXCGOOHLQB-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2CCC(CC2C(=CC3CNC4C3CC(CC4)OC)C1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C2CCC(CC2/C(=C/C3CNC4C3CC(CC4)OC)/C1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one
Reactant of Route 2
1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one
Reactant of Route 3
1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one
Reactant of Route 4
1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one
Reactant of Route 5
1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one
Reactant of Route 6
1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.